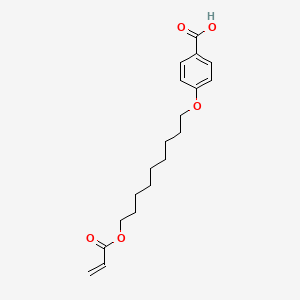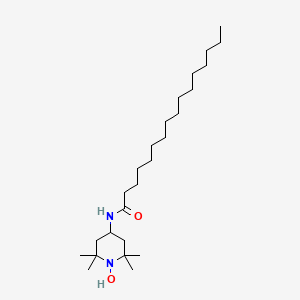
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide: is an organic compound that belongs to the class of hydroxylamines It is derived from the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalytic amounts of TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or sulfonates.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes .
Biology: It has been studied for its potential antioxidant properties, which can help in scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Medicine: Research has shown that the compound may have therapeutic applications in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases .
Industry: In the polymer industry, it is used as a stabilizer to prevent the degradation of polymers during processing and storage .
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . This antioxidant activity helps in reducing oxidative damage in biological systems.
Comparison with Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Similar antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO): A widely used radical in organic synthesis and polymer stabilization.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for its stabilizing properties.
Uniqueness: N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide stands out due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where solubility and interaction with non-polar substances are crucial .
Properties
Molecular Formula |
C25H50N2O2 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22,29H,6-21H2,1-5H3,(H,26,28) |
InChI Key |
YEAJUYNPHBTFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


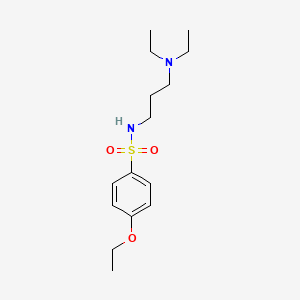
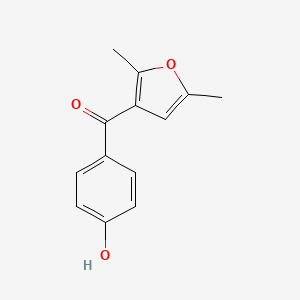

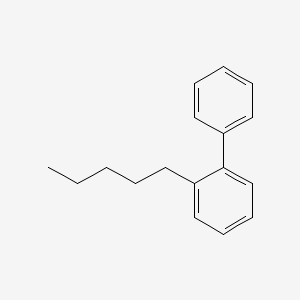

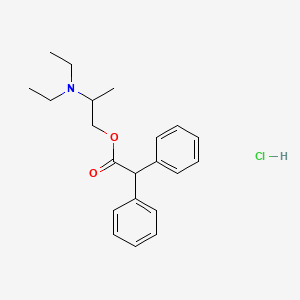
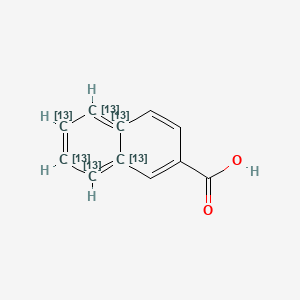
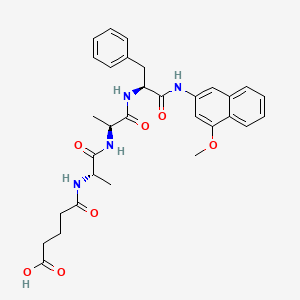

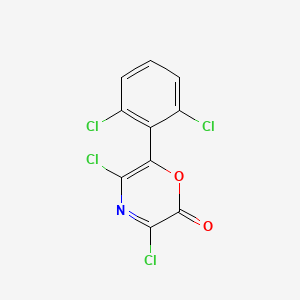
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

